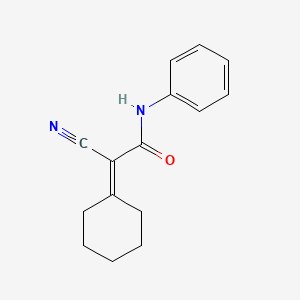

4-(1-methyl-1H-imidazol-2-yl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is structurally related to heterocyclic compounds that incorporate imidazole, benzothiazole, and piperidine rings. These moieties are known for their significance in pharmaceutical and material science due to their versatile chemical properties and biological activities.

Synthesis Analysis

Synthesis of complex molecules involving imidazole, benzothiazole, and piperidine units often employs multi-step synthetic routes. Techniques may include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation, and cyclization reactions for the construction of heterocyclic cores. For example, Rossi et al. (2014) discussed the palladium-catalyzed direct C–H arylation of heteroarenes, including synthesis strategies for biologically active compounds with heteroaromatic cores (Rossi et al., 2014).

Applications De Recherche Scientifique

NMDA Receptor Ligands

Compounds structurally related to the query show promise as NMDA receptor ligands. For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. Such compounds have potential applications in neurological studies, particularly in models of Parkinson's disease due to their ability to potentiate the effects of L-DOPA in rat models (Wright et al., 1999).

Anaplastic Lymphoma Kinase Inhibitors

Another area of application is in the development of novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. Compounds with modifications to improve stability in plasma and optimize pharmacokinetics have shown promise in efficacy studies in mice, indicating potential for therapeutic applications (Teffera et al., 2013).

Serotonin 5-HT2 Antagonists

Substituted indoles, including those with piperidine and imidazole structures, have been synthesized and evaluated as serotonin 5-HT2 antagonists. These compounds have shown potential in treating conditions influenced by serotonin receptors, demonstrating significant activity in rat models. Their development is guided by the structure-activity relationship, optimizing for receptor affinity and selectivity (Andersen et al., 1992).

Synthesis of Novel Derivatives

Research also encompasses the synthesis of novel derivatives through chemical reactions involving compounds with similar structures. For example, benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized, illustrating the chemical versatility and potential for generating new compounds with diverse biological activities (Goli-Garmroodi et al., 2015).

Propriétés

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperidin-1-yl]-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-20-11-8-19-17(20)13-6-9-21(10-7-13)18(22)16-15-5-3-2-4-14(15)12-23-16/h8,11-13H,2-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHJJNGEXFMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)C3=C4CCCCC4=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-imidazol-2-yl)-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)

![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)

![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)

![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)

![{4-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5508930.png)

![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)